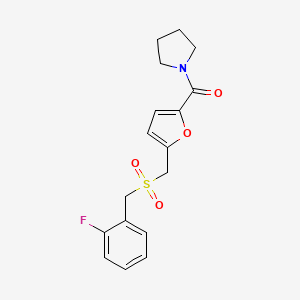

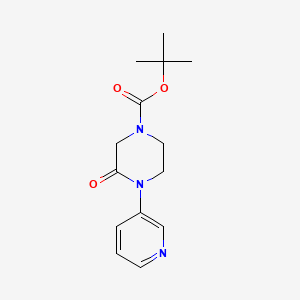

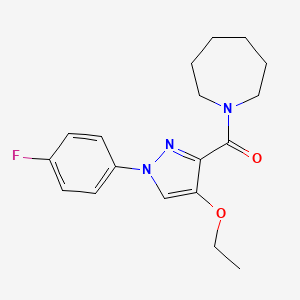

![molecular formula C17H24N2O3 B3011940 N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid CAS No. 842970-12-1](/img/structure/B3011940.png)

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Peptide Synthesis :

- N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid, a related compound, has been used as an anchoring linkage for the preparation of protected peptide segments, demonstrating stability under typical solid-phase peptide synthesis conditions (Rabanal, Giralt, & Albericio, 1992).

Synthesis of Agonists :

- Novel (4-piperidin-1-yl)-phenyl sulfonamides, structurally related to N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid, have shown potential as full agonists at the beta(3)-adrenergic receptor, highlighting their potential in therapeutic applications (Hu et al., 2001).

Probing Macromolecules :

- The spin-labelled derivatives of N-(2,2,6,6-tetra-methyl-1-oxyl-4-piperidinyl) succinamic acid have been used to study the function and operation of structural units within the active site of alpha-chymotrypsin, providing insights into enzyme mechanisms (Kosman, Hsia, & Piette, 1969).

Optical Resolution of Racemic Bases :

- Enantiomorphs of N-(1-phenyl-ethyl)-succinamic acid have been used for the optical resolution of racemic bases, demonstrating their utility in stereochemical studies (Felder, Pitre, & Boveri, 1969).

Design of Selective Ligands :

- N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been considered a strategy for designing selective 5-HT7 receptor ligands, indicating the potential of N-substituted piperidines in designing CNS-targeted therapeutics (Canale et al., 2016).

Synthesis of Antiplatelet Agents :

- Compounds synthesized from piperidine derivatives, such as 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, have shown potential as new antiplatelet agents, indicating their significance in cardiovascular research (Park et al., 2008).

Antibacterial Studies :

- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity, underscoring their relevance in antimicrobial research (Khalid et al., 2016).

Synthesis and Characterization :

- Research has focused on synthesizing various N-substituted succinamic acid compounds, providing insights into chemical synthesis methodologies (Chen Qi-fan, 2010).

Cancer Treatment :

- Certain compounds structurally similar to N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid have been identified as potential inhibitors of Aurora A kinase, suggesting their applicability in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antituberculosis Activity :

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related compounds, have shown promising activity against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Jeankumar et al., 2013).

将来の方向性

The future directions for research on “N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Piperidine derivatives, in particular, are of interest in the field of drug discovery due to their wide range of biological activities .

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .

Result of Action

Piperidine derivatives are known to exert various therapeutic effects depending on their specific targets .

特性

IUPAC Name |

4-[4-(2-ethylpiperidin-1-yl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-2-14-5-3-4-12-19(14)15-8-6-13(7-9-15)18-16(20)10-11-17(21)22/h6-9,14H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVITXLWUZPSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)